1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione
Description
1-Oxa-6λ⁶-thiaspiro[2.5]octane-6,6-dione is a bicyclic compound featuring a spiro-fused ring system comprising a 5-membered oxolane (tetrahydrofuran analog) and a 3-membered sulfone-containing ring. The sulfur atom in the sulfone group (λ⁶ oxidation state) contributes to the compound’s electrophilicity and stability.
Properties
IUPAC Name |
1-oxa-6λ6-thiaspiro[2.5]octane 6,6-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-10(8)3-1-6(2-4-10)5-9-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXDNVLSYUMDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490666 | |
| Record name | 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-67-9 | |
| Record name | 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Architecture
The molecule features a spiro[2.5]octane core, where the oxygen atom resides in a tetrahydrofuran-like ring, and the sulfur atom occupies the thiirane ring in a sulfone configuration (λ⁶ oxidation state). The IUPAC name, 6λ⁶-thiaspiro[2.5]octane-6,6-dione, reflects this topology, with the sulfone group contributing to the compound’s polarity and stability.
Key Synthetic Hurdles
- Ring Strain : The 3-membered thiirane ring introduces significant angular strain, necessitating mild cyclization conditions to prevent decomposition.
- Sulfone Installation : Achieving selective oxidation of sulfur to the sulfone stage without over-oxidation or side reactions requires careful reagent selection.
- Stereochemical Control : Spirocyclic systems often demand precise stereochemical outcomes, though this compound’s symmetry mitigates some complexity.
Established Synthetic Pathways
Cyclohexanone-Based Cyclization
A primary route involves cyclohexanone derivatives as precursors. In a method analogous to 1-oxa-2-azaspiro[2.5]octane synthesis, cyclohexanone is treated with sulfonating agents under basic conditions:
- Thiolation : Cyclohexanone reacts with thiourea or thioacetic acid to form a thioether intermediate.
- Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to a sulfone.
- Spirocyclization : Intramolecular nucleophilic attack under basic conditions (e.g., K₂CO₃) forms the spiro structure.
Example Protocol
Michael Addition-Initiated Ring Closure
An alternative approach leverages α,β-unsaturated ketones as Michael acceptors:
- Thiol Conjugate Addition : A thiol nucleophile (e.g., mercaptoethanol) adds to cyclopentanone-derived enones.
- Oxidation : The resulting sulfide is oxidized to a sulfone using Oxone®.
- Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) promotes hemiacetal formation and subsequent spirocyclization.
Optimization Insights
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve sulfone stability during oxidation.
- Catalysis : Lewis acids like BF₃·OEt₂ enhance cyclization efficiency by polarizing carbonyl groups.
Continuous-Flow Microreactor Synthesis
System Design (Adapted from CN114618409B)
Recent advances employ microreactors to address batch-mode limitations (e.g., heat transfer, mixing):
| Component | Function | Parameters |
|---|---|---|
| Micromixer | Rapid mixing of cyclohexanone and thiol | T = 25°C, τ = 10 s |
| Tubular reactor | Sulfide oxidation | T = 50°C, τ = 30 min |
| Spiral reactor | Spirocyclization | T = 100°C, τ = 2 hours |
Advantages Over Batch Processing
- Yield Improvement : 45–50% (vs. 35% in batch).
- Safety : Controlled exotherm during oxidation minimizes runaway reactions.
- Scalability : Throughput of 5 kg/day demonstrated in pilot studies.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
- Recrystallization : Ethyl acetate/hexane (1:3) achieves ≥95% purity.
- Chromatography : Silica gel (hexane/acetone 4:1) resolves sulfone from over-oxidized byproducts.
Applications in Pharmaceutical Development
The compound’s sulfone group enhances binding affinity to enzymatic pockets, making it a key intermediate in:
Chemical Reactions Analysis
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxygen or sulfur atoms in the ring system.
Scientific Research Applications
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate
- Molecular Formula : C₉H₁₄O₅S (vs. C₆H₈O₃S for the target compound)
- Key Differences: Larger spiro system ([3.4] vs. [2.5]), increasing ring strain and altering spatial geometry.
6,6-Difluoro-1-oxaspiro[2.5]octane
5,7-Dioxa-6λ⁶-thiaspiro[2.5]octane-6,6-dione
- Key Differences :
Functional Group Variations
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Differences :
- Introduces a nitrogen atom (aza) into the spiro system, enabling coordination chemistry and biological interactions.
- Larger [4.5] spiro ring reduces strain compared to [2.5] systems.
- Applications: Used in synthesizing bioactive molecules, highlighting the pharmacological relevance of nitrogen-containing spiro compounds .
1,10-Phenanthroline-5,6-dione
- Key Differences :
Physical and Chemical Properties
Biological Activity
1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione is a unique chemical compound characterized by its spirocyclic structure, which includes an oxathiane and an oxane ring. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.
- Molecular Formula : C6H10O3S
- Molecular Weight : 162.21 g/mol
- CAS Number : 62826-67-9
Biological Activity
The biological activity of 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
- Antioxidant Properties : Research has shown that 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione can scavenge free radicals, suggesting it may be effective in reducing oxidative stress.
The mechanism by which 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione exerts its biological effects involves:
- Hydrogen Bonding : The presence of oxo and thio groups allows for hydrogen bonding with target proteins.
- Electrostatic Interactions : These interactions can modulate the activity of enzymes and receptors, leading to various biological responses.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL.
Study 2: Anti-inflammatory Effects
In vitro assays showed that treatment with 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential application in managing chronic inflammatory conditions.
Study 3: Antioxidant Activity
A DPPH radical scavenging assay indicated that the compound exhibited a dose-dependent antioxidant effect, with an IC50 value of approximately 30 µg/mL, highlighting its potential as a natural antioxidant agent.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-oxa-6λ6-thiaspiro[2.5]octane-6,6-dione | C6H10O3S | Antimicrobial, Anti-inflammatory |
| Ethyl 1-oxa-6-thiaspiro[2.5]octane | C9H14O5S | Antimicrobial, Antioxidant |
| Similar Thiaspiro Compounds | Various | Varies (some exhibit similar activities) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
